1,6-Dinitrophenanthrene
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Overview
Description
1,6-Dinitrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in scientific research due to its unique properties and potential applications. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in analytical chemistry and as a model compound for studying the behavior of PAHs in the environment.
Mechanism of Action
The mechanism of action of 1,6-Dinitrophenanthrene is not well understood. However, it is believed to act as a DNA intercalator, which can lead to DNA damage and mutations. The compound has also been shown to induce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce DNA damage, oxidative stress, and inflammation in cells. Additionally, this compound has been shown to have mutagenic and carcinogenic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1,6-Dinitrophenanthrene in lab experiments is that it is a well-characterized compound that is readily available. Additionally, the compound has a unique structure that makes it useful for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. However, one limitation of using this compound is that it is highly toxic and can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for research involving 1,6-Dinitrophenanthrene. One area of research could be focused on developing new analytical methods for the detection of 1,6-Dinitrophenanthrenes in environmental samples. Another area of research could be focused on understanding the mechanism of action of this compound and its potential health effects. Additionally, future research could explore the use of this compound as a tool for studying the behavior of 1,6-Dinitrophenanthrenes in the environment and developing new remediation strategies for contaminated sites.
Synthesis Methods
The synthesis of 1,6-Dinitrophenanthrene involves the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. This process results in the formation of two isomeric products, this compound and 1,7-Dinitrophenanthrene. The two isomers can be separated using column chromatography.
Scientific Research Applications
1,6-Dinitrophenanthrene has been extensively used in scientific research due to its unique properties. It is commonly used as a reference standard for the analysis of 1,6-Dinitrophenanthrenes in environmental samples. The compound has also been used as a model compound for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. Additionally, this compound has been used in the development of new analytical methods for the detection of 1,6-Dinitrophenanthrenes in complex matrices.
Properties
159092-67-8 | |
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-6-4-9-5-7-12-11(13(9)8-10)2-1-3-14(12)16(19)20/h1-8H |
InChI Key |
GSWPGZWSWHARES-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
159092-67-8 | |
synonyms |
1,6-DINITROPHENANTHRENE |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.